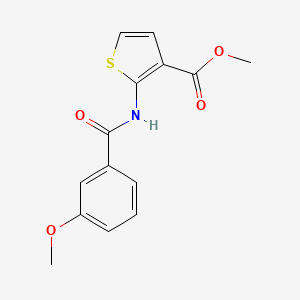

Methyl 2-(3-methoxybenzamido)thiophene-3-carboxylate

CAS No.: 830339-31-6

Cat. No.: VC5159035

Molecular Formula: C14H13NO4S

Molecular Weight: 291.32

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 830339-31-6 |

|---|---|

| Molecular Formula | C14H13NO4S |

| Molecular Weight | 291.32 |

| IUPAC Name | methyl 2-[(3-methoxybenzoyl)amino]thiophene-3-carboxylate |

| Standard InChI | InChI=1S/C14H13NO4S/c1-18-10-5-3-4-9(8-10)12(16)15-13-11(6-7-20-13)14(17)19-2/h3-8H,1-2H3,(H,15,16) |

| Standard InChI Key | ZNGUJDQGXDYKMP-UHFFFAOYSA-N |

| SMILES | COC1=CC=CC(=C1)C(=O)NC2=C(C=CS2)C(=O)OC |

Introduction

Methyl 2-(3-methoxybenzamido)thiophene-3-carboxylate is a complex organic compound with significant applications in life sciences and biology, particularly in drug development. Its chemical formula is C14H13NO4S, and it is identified by the CAS number 830339-31-6 . This compound belongs to the class of thiophene derivatives, which are known for their unique structural features and potential biological activities.

Synthesis and Preparation

The synthesis of methyl 2-(3-methoxybenzamido)thiophene-3-carboxylate typically involves the reaction of 3-methoxybenzoyl chloride with methyl thiophene-3-carboxylate in the presence of a base such as triethylamine. This reaction requires controlled conditions to ensure optimal yield and purity.

Biological Activity and Applications

Methyl 2-(3-methoxybenzamido)thiophene-3-carboxylate exhibits potential applications in medicinal chemistry due to its unique structural features. It may interact with specific biological targets, influencing pathways related to inflammation or cancer progression, similar to other thiophene derivatives .

Biological Activity Table

| Biological Activity | Description |

|---|---|

| Potential Targets | Inflammation pathways, Cancer progression pathways |

| Mechanism of Action | Interaction with specific biological targets |

Research Findings and Future Directions

Research on methyl 2-(3-methoxybenzamido)thiophene-3-carboxylate is ongoing, with a focus on its potential pharmacological effects. The compound's ability to interact with biological targets makes it a candidate for further study in drug development. Future research should explore its efficacy in various disease models and its potential for optimization through structural modifications .

Research Directions Table

| Research Area | Description |

|---|---|

| Pharmacological Effects | Investigation of potential therapeutic applications |

| Structural Modifications | Optimization of the compound for enhanced biological activity |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume